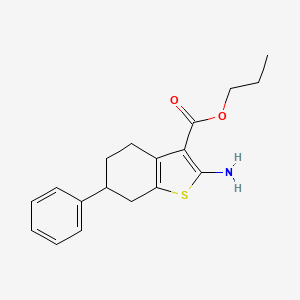

Propyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Properties

IUPAC Name |

propyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-2-10-21-18(20)16-14-9-8-13(11-15(14)22-17(16)19)12-6-4-3-5-7-12/h3-7,13H,2,8-11,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKADFWPBULFOMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301148410 | |

| Record name | Propyl 2-amino-4,5,6,7-tetrahydro-6-phenylbenzo[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301148410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904999-05-9 | |

| Record name | Propyl 2-amino-4,5,6,7-tetrahydro-6-phenylbenzo[b]thiophene-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904999-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl 2-amino-4,5,6,7-tetrahydro-6-phenylbenzo[b]thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301148410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur, can be employed to construct the benzothiophene core . Subsequent functionalization steps, such as amination and esterification, are carried out to introduce the amino and propyl ester groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and benzothiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups onto the phenyl or benzothiophene rings, leading to a diverse array of derivatives.

Scientific Research Applications

Propyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of propyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl and benzothiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 6

The 6-position substituent significantly impacts physicochemical properties:

Key Findings:

Ester Group Variations

The ester group at position 3 influences pharmacokinetics:

Key Findings:

Functional Group Replacements

Replacing the carboxylate ester with other groups alters reactivity:

Key Findings:

Structural and Crystallographic Insights

- Ring Puckering : The tetrahydrobenzothiophene core adopts distinct puckered conformations depending on substituent bulk. Phenyl groups may induce asymmetric puckering, as described by Cremer and Pople’s coordinates .

- Hydrogen Bonding: The amino and ester groups form intermolecular H-bonds, with propyl esters showing weaker interactions compared to methyl due to reduced polarity .

- Crystallography : SHELX programs (e.g., SHELXL) are critical for resolving complex crystal structures, particularly for phenyl-substituted derivatives .

Biological Activity

Propyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (commonly referred to as Propyl TBT) is a synthetic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to neurological and cardiovascular systems. This article reviews the current understanding of its biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₂H₁₇NO₂S

- Molecular Weight : 239.34 g/mol

- CAS Number : 302561-09-7

Research indicates that Propyl TBT may exert its biological effects through several mechanisms:

- Receptor Modulation : Propyl TBT is believed to interact with various neurotransmitter receptors, including adenosine A(1) receptors. Studies have shown that related compounds enhance receptor activity and exhibit allosteric modulation properties .

- Calcium Channel Regulation : It has been suggested that benzothiophene derivatives can influence voltage-sensitive calcium channels, which play a crucial role in neurotransmitter release and muscle contraction .

- Antioxidant Activity : Preliminary studies indicate that Propyl TBT may possess antioxidant properties, which could contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of Propyl TBT on rat models subjected to induced oxidative stress. The results indicated a significant reduction in neuronal cell death and inflammation markers when treated with Propyl TBT compared to control groups. This suggests its potential utility in treating neurodegenerative diseases.

Case Study 2: Cardiovascular Impact

In another investigation involving isolated rat heart tissues, Propyl TBT demonstrated a dose-dependent effect on heart rate and contractility. The compound appeared to modulate calcium influx through L-type calcium channels, indicating a possible therapeutic role in managing cardiac conditions.

Q & A

Q. What are the recommended synthetic routes for preparing Propyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can yield optimization be achieved?

Methodological Answer: The compound is synthesized via cyclocondensation reactions of substituted cyclohexanones with thiourea derivatives in the presence of a base. For example, analogous compounds like ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate were prepared with yields of ~61% using ethanol as a solvent and triethylamine as a catalyst . To optimize yields:

- Reaction Temperature: Maintain 70–80°C to balance reactivity and side-product formation.

- Catalyst Screening: Test bases like K₂CO₃ or DBU for improved cyclization efficiency.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity, as reported for structurally similar benzothiophene derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Confirm the presence of NH₂ (3300–3400 cm⁻¹), ester C=O (1640–1680 cm⁻¹), and aromatic C-H (3050–3100 cm⁻¹) stretches. IR data for similar compounds show strong absorbance at ~1647 cm⁻¹ for the ester group .

- NMR Spectroscopy: Use ¹H/¹³C NMR to resolve the tetrahydrobenzothiophene ring protons (δ 1.5–2.8 ppm) and phenyl substituents (δ 7.2–7.6 ppm).

- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (C₁₇H₁₉NO₂S: [M+H]⁺ calcd. 301.41) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural determination?

Methodological Answer: Discrepancies in bond lengths or angles may arise from dynamic disorder or poor data resolution. Use:

- SHELX Suite: SHELXL for refining hydrogen bonding networks and anisotropic displacement parameters. SHELXD/E can resolve phase problems in twinned crystals .

- ORTEP-3: Visualize thermal ellipsoids to identify regions of high thermal motion and adjust refinement constraints .

- WinGX Integration: Combine SHELX-refined data with WinGX’s graphical tools for validating hydrogen-bonding geometries (e.g., D–H···A angles) .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice?

Methodological Answer: The NH₂ and ester groups participate in N–H···O and C–H···π interactions, forming supramolecular motifs. Use graph set analysis (e.g., Etter’s notation) to classify patterns:

Q. How can the puckering conformation of the tetrahydrobenzothiophene ring be quantified?

Methodological Answer: Apply Cremer-Pople puckering parameters to analyze ring distortion:

Q. How do structural modifications (e.g., substituents on the phenyl group) affect biological activity?

Methodological Answer:

- QSAR Studies: Replace the phenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups and assay activity (e.g., enzyme inhibition).

- Crystallographic Correlations: Compare hydrogen-bonding motifs of active vs. inactive analogs. For instance, methyl-substituted derivatives show enhanced stacking interactions in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.